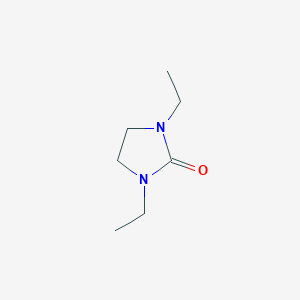
4-(Tributylstannyl)aniline
概要
説明
4-(Tributylstannyl)aniline is an organotin compound with the chemical formula C18H33NSn. It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a tributylstannyl group. This compound is of significant interest in organic synthesis and material science due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)aniline typically involves the reaction of 4-bromoaniline with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Preparation of 4-bromoaniline: 4-bromoaniline is synthesized by the bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.
Stannylation Reaction: 4-bromoaniline is then reacted with tributyltin hydride in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)) and a base (such as potassium carbonate) in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds and the need for an inert atmosphere.
化学反応の分析
Types of Reactions
4-(Tributylstannyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form the parent aniline.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is a common catalyst used in these reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and acetonitrile are frequently used solvents.
Bases: Potassium carbonate and sodium hydroxide are commonly used bases.
Major Products Formed
Substituted Anilines: Through substitution reactions, various substituted anilines can be synthesized.
Biaryl Compounds: Cross-coupling reactions often yield biaryl compounds, which are important in pharmaceuticals and material science.
科学的研究の応用
4-(Tributylstannyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of anticancer and antiviral agents.
作用機序
The mechanism of action of 4-(Tributylstannyl)aniline involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The compound can also interact with molecular targets such as enzymes and proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-(Trimethylstannyl)aniline: Similar to 4-(Tributylstannyl)aniline but with a trimethylstannyl group instead of a tributylstannyl group.
4-(Triethylstannyl)aniline: Contains a triethylstannyl group.
4-(Triphenylstannyl)aniline: Contains a triphenylstannyl group.
Uniqueness
This compound is unique due to the size and steric properties of the tributylstannyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size of the tributyl group compared to methyl or ethyl groups can provide steric hindrance, affecting the outcome of reactions and making it a valuable reagent in selective organic synthesis.
特性
IUPAC Name |
4-tributylstannylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H,7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJOKUDYCJLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432409 | |
| Record name | 4-(Tributylstannyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191980-51-5 | |
| Record name | 4-(Tributylstannyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)


![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)







![5-Chloro-1-aza-5-stannabicyclo[3.3.3]undecane](/img/structure/B1624602.png)
